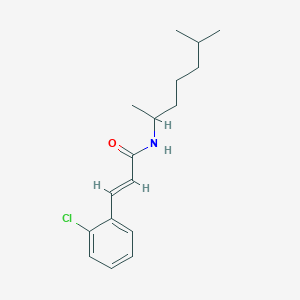![molecular formula C20H22N4O4 B5298653 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-N'-phenylurea](/img/structure/B5298653.png)
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-N'-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-N'-phenylurea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMXAA and has been found to have several biochemical and physiological effects that make it a promising candidate for further research.
Mechanism of Action
DMXAA works by activating the immune system and inducing the production of cytokines, which are proteins that help to regulate the immune response. This activation of the immune system leads to the destruction of tumor cells and the inhibition of viral replication.
Biochemical and Physiological Effects:
DMXAA has been found to have several biochemical and physiological effects. It has been shown to induce the production of cytokines such as TNF-alpha, IL-6, and IFN-gamma. DMXAA has also been found to increase the permeability of tumor blood vessels, leading to increased drug delivery to the tumor site.
Advantages and Limitations for Lab Experiments
DMXAA has several advantages for use in lab experiments. It has been extensively studied and its mechanism of action is well understood. DMXAA is also relatively easy to synthesize and is readily available. However, DMXAA also has some limitations. It can be toxic at high doses and can cause adverse effects in some individuals.
Future Directions
There are several future directions for research on DMXAA. One potential area of research is the development of more effective delivery methods for DMXAA, such as targeted drug delivery systems. Another area of research is the development of combination therapies that use DMXAA in combination with other drugs to enhance its anti-tumor effects. Additionally, further research is needed to fully understand the potential applications of DMXAA in the treatment of viral infections and as an anti-inflammatory agent.
Synthesis Methods
The synthesis of DMXAA involves the reaction of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde with N-ethyl-N'-phenylurea in the presence of a catalyst. The resulting compound is then purified through a series of steps to obtain DMXAA in its pure form.
Scientific Research Applications
DMXAA has been extensively studied for its potential applications in scientific research. It has been found to have anti-tumor properties and has been studied as a potential treatment for various types of cancer. DMXAA has also been studied for its potential use in the treatment of viral infections and as an anti-inflammatory agent.
properties
IUPAC Name |
1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-ethyl-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-4-24(20(25)21-15-8-6-5-7-9-15)13-18-22-19(23-28-18)14-10-11-16(26-2)17(12-14)27-3/h5-12H,4,13H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXSCPATKPTXDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-ethyl-3-phenylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(2,5-dimethyl-1H-indol-3-yl)methylene]-2-(2-furyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5298573.png)
![N-ethyl-N-[(3-{[3-(methoxymethyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)methyl]ethanamine](/img/structure/B5298575.png)





![ethyl 1-{2-[4-(allyloxy)phenoxy]ethyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B5298618.png)
![3-(2-{[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5298622.png)
![methyl 1-[2-(2-chlorophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B5298634.png)
![(2R)-2-(acetylamino)-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]propanamide](/img/structure/B5298644.png)
![N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide](/img/structure/B5298661.png)

